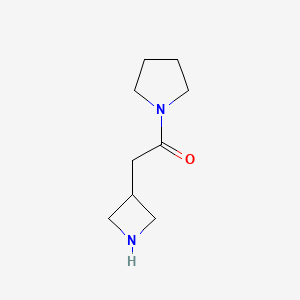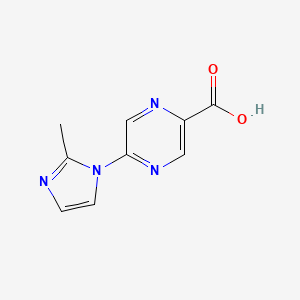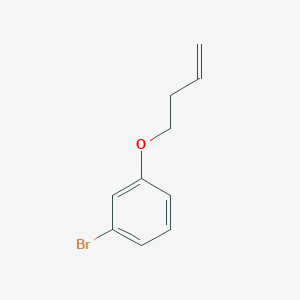![molecular formula C12H17NO2 B1400060 Acide [1-(1H-pyrrol-1-yl)cyclohexyl]acétique CAS No. 1343341-85-4](/img/structure/B1400060.png)
Acide [1-(1H-pyrrol-1-yl)cyclohexyl]acétique
Vue d'ensemble
Description
[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid: is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol It features a cyclohexane ring substituted with a pyrrole ring and an acetic acid group
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: Its structural features make it a candidate for probing biological systems and understanding molecular mechanisms .
Medicine: In medicine, [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mécanisme D'action
Biochemical Pathways
As a novel compound, its effects on various biochemical pathways and their downstream effects are still under investigation .
Pharmacokinetics
Its impact on bioavailability is also unknown . The compound’s molecular weight is 207.269, and it has a density of 1.2±0.1 g/cm3 . These properties may influence its pharmacokinetic behavior.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence the action of [1-(1h-pyrrol-1-yl)cyclohexyl]acetic acid is currently unavailable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with pyrrole in the presence of a suitable catalyst to form the cyclohexyl-pyrrole intermediate. This intermediate is then subjected to acetic acid derivatization to yield the final product .
Industrial Production Methods: Industrial production of [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted pyrroles.
Comparaison Avec Des Composés Similaires
Cyclohexaneacetic acid: Similar in structure but lacks the pyrrole ring.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but differs in the acetic acid substitution.
Cyclohexylamine: Features the cyclohexane ring but with an amine group instead of acetic acid.
Uniqueness: The uniqueness of [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid lies in its combination of a cyclohexane ring, a pyrrole ring, and an acetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-(1-pyrrol-1-ylcyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11(15)10-12(6-2-1-3-7-12)13-8-4-5-9-13/h4-5,8-9H,1-3,6-7,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKUPJLWYCTNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)

![1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1399991.png)





